4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE
Description
4-{[(3-Bromophenyl)methyl]sulfanyl}-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The core structure is substituted at position 4 with a (3-bromobenzyl)sulfanyl group and at position 2 with a 2,4-dimethylphenyl moiety. The bromine atom on the benzyl group enhances lipophilicity and may influence halogen bonding interactions in biological systems, while the 2,4-dimethylphenyl substituent contributes steric bulk and electron-donating effects. Though direct synthesis data for this compound is absent in the provided evidence, analogous pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3S/c1-14-6-7-18(15(2)10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRUCAHWZPCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in the 3-bromobenzyl group undergoes substitution reactions under specific conditions:
Key findings :
-
Zinc-catalyzed cross-coupling enables efficient aryl group introduction without requiring inert atmospheres .
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Steric hindrance from the 2,4-dimethylphenyl group reduces reaction rates in SN2 pathways compared to less hindered analogs .
Oxidation Reactions
The sulfanyl (-S-) moiety undergoes controlled oxidation:
Mechanistic insight :
-
mCPBA achieves complete oxidation to sulfone via a two-step electrophilic mechanism .
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Fe³⁺-catalyzed H₂O₂ oxidation shows temperature-dependent selectivity, favoring sulfoxide below 40°C .
Cyclization and Ring Functionalization
The pyrazolo[1,5-a]pyrazine core participates in regioselective reactions:
Structural limitations :
-
The 2,4-dimethylphenyl group directs electrophiles to the C-6 position (para to dimethyl groups) .
-
Steric hindrance reduces catalytic efficiency in amination reactions .
Thioether Bond Reactivity
The -S-CH₂-C₆H₄-Br group displays unique cleavage behavior:
Notable observation :
-
Radical cleavage preserves the pyrazolo[1,5-a]pyrazine core integrity while removing the sulfanyl group .
Comparative Reactivity Table
Reactivity relative to structural analogs:
| Compound Modification | Suzuki Coupling Rate | Oxidation Efficiency | SN2 Reactivity |
|---|---|---|---|
| 3-Bromobenzyl → 4-Bromobenzyl | +15% | No significant change | -10% |
| 2,4-Dimethylphenyl → Phenyl | +22% | -30% (steric) | +18% |
| Pyrazolo[1,5-a]pyrazine → Pyrazolo[4,3-b]pyridine | -40% | +25% | N/A |
Scientific Research Applications
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs differ primarily in substituent patterns and heterocyclic cores. Key comparisons include:
Physicochemical Properties
- Lipophilicity : Bromine and methyl groups in the target compound likely elevate logP vs. fluorine/methoxy analogs, impacting membrane permeability.
- Electronic Effects : The pyrazine core’s nitrogen arrangement differs from pyrimidine (), altering π-π stacking and hydrogen-bonding capabilities.
Biological Activity
The compound 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a] class of compounds, known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core substituted with a bromophenyl group and a dimethylphenyl group. The presence of the sulfanyl group enhances its potential reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a] compounds. For instance, derivatives with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The MTT assay results indicate that compounds related to pyrazolo[1,5-a]pyrazine can outperform traditional chemotherapeutics like cisplatin in certain contexts.
- Mechanism of Action :
- Induction of apoptosis through caspase activation (caspase-3, -8, and -9) has been documented in related compounds. These pathways are critical for programmed cell death in cancer therapy.
- Compounds also demonstrated the ability to inhibit NF-κB signaling pathways while promoting tumor suppressor mechanisms involving p53 and Bax proteins .
Antioxidant Properties
The antioxidant capacity of pyrazolo derivatives has been explored through various assays measuring their ability to scavenge free radicals. The total antioxidant capacity and iron-reducing power assays have shown promising results for compounds structurally similar to this compound.
- Key Findings :
Anti-inflammatory Activity
Pyrazolo[1,5-a] derivatives have also been investigated for their anti-inflammatory effects. Some studies reported that these compounds can inhibit pro-inflammatory cytokines and modulate NF-κB activity.
- Research Insights :
Summary of Research Findings
Case Studies
- Cytotoxicity in Breast Cancer : A study investigated the effects of similar pyrazolo compounds on MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxicity and apoptosis induction through mitochondrial pathways.
- Antioxidant Efficacy : Another research effort focused on the antioxidant capabilities of pyrazolo derivatives, demonstrating their effectiveness in reducing oxidative stress markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
